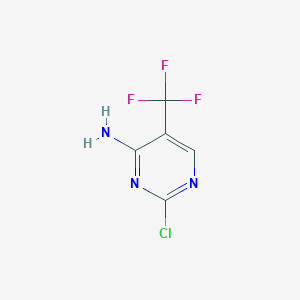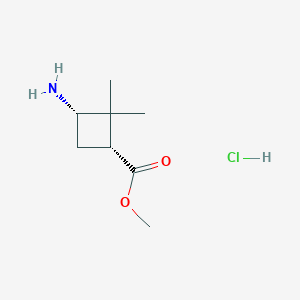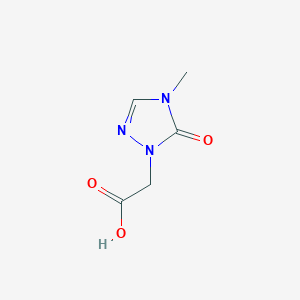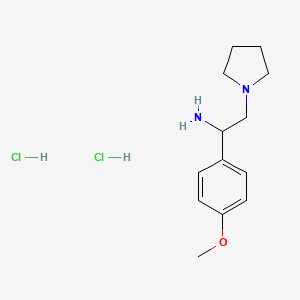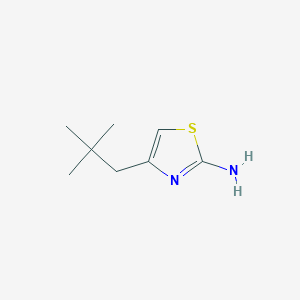
1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid
Descripción general
Descripción
“1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid” is a complex organic compound that contains several functional groups. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom. The compound also contains a carboxylic acid group and an ethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridine rings, along with the ethyl group and the carboxylic acid group. The presence of nitrogen in the rings would likely result in a polar compound, and the carboxylic acid group could form hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, it would likely be soluble in polar solvents due to the presence of the polar pyrazole, pyridine, and carboxylic acid groups .Aplicaciones Científicas De Investigación
Antimicrobial and Antiviral Activities
Pyridine compounds, such as “1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid”, have been noted for their therapeutic properties, including antimicrobial and antiviral activities . The presence of the pyridine nucleus in the molecule can determine an interaction with a specific protein, which defines the antimicrobial and antiviral selectivity for the target molecule .
Antitumor Activity
Pyridine compounds have been reported to exhibit antitumor properties . The specific structure and properties of “1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid” could potentially make it a candidate for antitumor research.
Analgesic Activity
Some pyridine compounds are known for their analgesic (pain-relieving) properties . This compound could potentially be used in the development of new analgesic drugs.
Anti-inflammatory Activity
Pyridine compounds are also known for their anti-inflammatory properties . “1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid” could potentially be used in the development of new anti-inflammatory drugs.
Antioxidant Activity
The pyridine nucleus in “1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid” could potentially give the compound antioxidant properties , which could be useful in various fields of research, including the development of new drugs and therapies.
Anti-Alzheimer’s Activity
Some pyridine compounds have been noted for their anti-Alzheimer’s properties . This compound could potentially be used in the development of new treatments for Alzheimer’s disease.
Anti-ulcer Activity
Pyridine compounds have been reported to exhibit anti-ulcer properties . “1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid” could potentially be used in the development of new anti-ulcer drugs.
Antidiabetic Activity
Some pyridine compounds are known for their antidiabetic properties . This compound could potentially be used in the development of new antidiabetic drugs.
Direcciones Futuras
Propiedades
IUPAC Name |
2-ethyl-5-pyridin-3-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-14-10(11(15)16)6-9(13-14)8-4-3-5-12-7-8/h3-7H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCCJECXTPSXPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CN=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine](/img/structure/B1470147.png)



![3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1470153.png)
![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile](/img/structure/B1470155.png)
